Fatostatina

Descripción general

Descripción

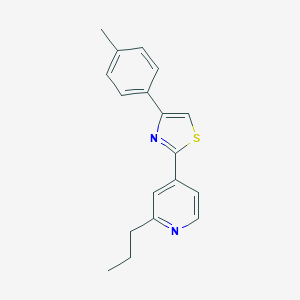

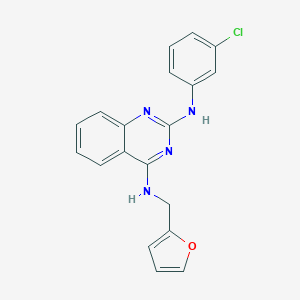

La Fatostatina A es un compuesto diarilitiazol sintético conocido por su capacidad para inhibir la activación de las proteínas de unión al elemento regulador de esteroles (SREBP). Las SREBP son factores de transcripción que regulan el metabolismo de los lípidos, incluida la síntesis de colesterol y ácidos grasos. Al inhibir las SREBP, la this compound A ha demostrado potencial en diversas aplicaciones terapéuticas, particularmente en el tratamiento de trastornos metabólicos y cáncer .

Aplicaciones Científicas De Investigación

Química: La Fatostatina A se utiliza como un compuesto de herramienta para estudiar el metabolismo de los lípidos y el papel de las SREBP en los procesos celulares.

Mecanismo De Acción

La Fatostatina A ejerce sus efectos uniéndose a la proteína activadora de la escisión de la proteína de unión al elemento regulador de esteroles (SCAP), evitando la translocación de las SREBP desde el retículo endoplásmico al aparato de Golgi. Esta inhibición bloquea la activación de las SREBP, lo que lleva a una disminución de la transcripción de genes lipogénicos. En consecuencia, la this compound A reduce la síntesis de colesterol y ácidos grasos, impactando el metabolismo de los lípidos celulares .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Fatostatin interacts with various enzymes and proteins, primarily through its inhibition of SREBPs . SREBPs are crucial for the production and metabolism of lipids and cholesterol, which are essential for cellular homeostasis and cell proliferation . Fatostatin has been found to inhibit cancer cell proliferation, invasion, migration, and G2/M phase arrest under SREBP-dependent processes .

Cellular Effects

Fatostatin has been shown to have significant effects on various types of cells and cellular processes. It suppresses cell proliferation and anchorage-independent colony formation in both androgen-responsive and androgen-insensitive prostate cancer cells . It also reduces in vitro invasion and migration in these cell lines . Furthermore, fatostatin has been found to ameliorate inflammation without affecting cell viability .

Molecular Mechanism

Fatostatin exerts its effects at the molecular level primarily through its inhibition of SREBPs . It blocks the activation of SREBPs, thereby inhibiting the transcription of genes related to fatty acid and cholesterol biosynthesis . This leads to a decrease in intracellular cholesterol accumulation and inhibition of XBP1-mediated ER stress .

Temporal Effects in Laboratory Settings

Over time, fatostatin has been observed to cause an accumulation of lipids in response to endoplasmic reticulum stress rather than inhibition of SREBP activity . This includes an increase in ceramide and dihydroceramide levels, which contribute to the apoptotic effects of fatostatin .

Dosage Effects in Animal Models

In animal models, fatostatin has been shown to effectively inhibit the growth of various types of tumors, including B16 melanoma, MC38 colon cancer, and Lewis lung cancer . The effects of fatostatin vary with different dosages, with high, medium, and low doses (7.5, 15, 30 mg/kg) of fatostatin administered for sequential drug intervention .

Metabolic Pathways

Fatostatin is involved in various metabolic pathways, primarily those related to lipid metabolism. It reduces SREBPs mediated lipids metabolism in the tumor tissue, especially cholesterol levels . The effects of fatostatin on the overall metabolic level of the tumor microenvironment mainly focus on tryptophan metabolism, glycolysis and gluconeogenesis metabolism, cysteine and methionine metabolism .

Transport and Distribution

It is known that fatostatin binds directly to SCAP, blocking its transport from the ER to the Golgi apparatus, thereby inhibiting the activation of SREBPs .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Fatostatina A se sintetiza a través de un proceso de varios pasos que implica la formación de un anillo de tiazol y la funcionalización posterior. La síntesis generalmente comienza con la condensación de un benzaldehído sustituido con tiosemicarbazida para formar un intermedio tiosemicarbazona. Este intermedio se cicla con α-bromoacetofenona para producir el anillo de tiazol. Los pasos adicionales de funcionalización, incluida la alquilación y la arilación, se realizan para obtener el compuesto final de this compound A .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados para la this compound A no están ampliamente documentados, el proceso de síntesis se puede ampliar utilizando técnicas estándar de síntesis orgánica. Los pasos clave incluyen el control cuidadoso de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para garantizar la alta pureza y el rendimiento del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La Fatostatina A experimenta principalmente reacciones que involucran sus grupos funcionales, como el anillo de tiazol y los sustituyentes aromáticos. Las reacciones comunes incluyen:

Oxidación: La this compound A puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse a los sustituyentes aromáticos, lo que podría conducir a la formación de derivados reducidos.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico en condiciones suaves.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrofílica aromática se pueden llevar a cabo utilizando reactivos como bromo o ácido nítrico.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de tiazol puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos .

Comparación Con Compuestos Similares

La Fatostatina A es única en su capacidad para inhibir tanto la activación de SREBP-1 como de SREBP-2. Compuestos similares incluyen:

Betulina: Un triterpeno natural que inhibe la activación de SREBP pero con un mecanismo de acción diferente.

Fibratos: Una clase de fármacos que activan los receptores activados por proliferadores de peroxisomas (PPAR) y afectan indirectamente la actividad de SREBP.

Estatinas: Fármacos hipolipemiantes que inhiben la HMG-CoA reductasa, reduciendo indirectamente la activación de SREBP.

La inhibición directa de la activación de SREBP por la this compound A la distingue de estos compuestos, lo que la convierte en una herramienta valiosa para estudiar el metabolismo de los lípidos y un posible agente terapéutico para trastornos metabólicos y cáncer .

Propiedades

IUPAC Name |

4-(4-methylphenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2S/c1-3-4-16-11-15(9-10-19-16)18-20-17(12-21-18)14-7-5-13(2)6-8-14/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROSUBKIGBSZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125256-00-0 | |

| Record name | Fatostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Fatostatin is a small molecule that specifically inhibits Sterol Regulatory Element-Binding Protein Cleavage-Activating Protein (SCAP) []. This interaction prevents the endoplasmic reticulum (ER)-to-Golgi transport of SCAP, which is necessary for the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) [, ].

A: Blocking SCAP activation ultimately leads to the inhibition of SREBPs, transcription factors that regulate the expression of genes involved in lipid and cholesterol synthesis and uptake []. This inhibition leads to decreased levels of enzymes involved in these pathways, including:

- Fatty Acid Synthase (FASN): Responsible for the synthesis of fatty acids [, ].

- HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in cholesterol synthesis [].

- Stearoyl-CoA Desaturase 1 (SCD1): Catalyzes the formation of monounsaturated fatty acids [].

A: Interestingly, while Fatostatin potently inhibits cell growth, studies have shown that this effect is not solely dependent on SREBP inhibition and downstream lipogenesis blockade []. Fatostatin was found to inhibit the growth of cells lacking SCAP and also displayed general inhibitory effects on ER-to-Golgi transport [].

A: Fatostatin has been shown to arrest cancer cells in the G2/M phase of the cell cycle [, , ]. This arrest is thought to be linked to its effects on mitotic microtubule spindle assembly and cell division [].

A: Fatostatin has been shown to induce apoptosis in various cancer cell lines [, , , ]. This effect has been linked to:

- Caspase activation: Fatostatin treatment has been shown to increase caspase-3/7 activity and induce the cleavage of caspase-3 and PARP [, ].

- Ceramide production: Lipidomic analysis revealed an increase in ceramide levels in response to Fatostatin, potentially contributing to its pro-apoptotic effects [].

A: While this specific information is not provided in the provided abstracts, the chemical structure of Fatostatin is described as a diarylthiazole derivative [, ]. A more potent derivative, N-(4-(2-(2-propylpyridin-4-yl)thiazol-4-yl)phenyl)methanesulfonamide (FGH10019), has been developed and characterized [].

ANone: The provided research abstracts do not provide specific data on material compatibility or stability of Fatostatin under various conditions.

ANone: Fatostatin is a small molecule inhibitor, not a catalyst. As such, it does not possess catalytic properties or have applications in catalyzing chemical reactions.

A: Yes, in silico screening of chemical databases for compounds with similar effects on SREBF activation as miconazole and clobetasol led to the identification of fenofibrate, a PPARα agonist []. This demonstrates the potential of computational approaches in identifying novel compounds with similar mechanisms of action.

A: Yes, researchers have synthesized and evaluated a series of Fatostatin derivatives to explore structure-activity relationships []. This led to the identification of FGH10019 as a more potent and drug-like molecule with improved aqueous solubility and membrane permeability [].

ANone: The provided research abstracts focus on the preclinical evaluation of Fatostatin and do not contain information regarding SHE regulations or compliance.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of Fatostatin. Detailed information regarding its ADME properties is not available in these abstracts.

ANone: Fatostatin has shown promising antitumor activity in a variety of cancer cell lines, including:

- Glioblastoma: T98G, U251, primary-cultured glioblastoma cells (PC38, PC40, PC128), and glioblastoma stem-like cells (SC38, SC40) [, , , ].

- Breast Cancer: MCF-7 and T47D [, ].

- Prostate Cancer: LNCaP and C4-2B [, , , ].

- Pancreatic Cancer: MIA PaCa-2 [, ].

- Endometrial Carcinoma: Specific cell lines not named [].

- Esophageal Carcinoma: OE21 and OE33 [].

ANone: Fatostatin has been shown to:

- Inhibit cell viability and proliferation: Observed in various cancer cell lines [, , , , , , , , , ].

- Suppress anchorage-independent colony formation: Demonstrated in LNCaP and C4-2B prostate cancer cells [, ].

- Reduce migration and invasion: Observed in LNCaP and C4-2B prostate cancer cells and other cell lines [, , , ].

ANone: Yes, Fatostatin has demonstrated antitumor activity in various in vivo models:

- Xenograft models: Fatostatin significantly inhibited tumor growth in mice bearing C4-2B prostate cancer xenografts [, ].

- Syngeneic models: Fatostatin effectively inhibited the growth of B16 melanoma, MC38 colon cancer, and Lewis lung cancer (LLC) tumors in mice [].

ANone: The provided abstracts do not provide information on clinical trials involving Fatostatin.

ANone: The provided abstracts do not offer information regarding specific resistance mechanisms to Fatostatin or potential cross-resistance with other compounds.

A: One study reported that Fatostatin treatment in non-diabetic mice led to hyperfiltration, increased glomerular volume, and increased renal inflammation []. This suggests potential off-target effects and highlights the need for further investigations into its safety profile.

ANone: The provided research abstracts do not provide specific information about strategies for targeted delivery of Fatostatin.

A: Yes, Fatty Acid Synthase (FASN) expression has been identified as a potential predictive biomarker for Fatostatin sensitivity []. High FASN mRNA expression in glioblastoma cells was significantly associated with increased sensitivity to Fatostatin [].

ANone: The provided abstracts mention the use of various analytical techniques to assess the effects of Fatostatin, including:

- qRT-PCR: Used to measure mRNA expression levels of FASN and other genes [, ].

- Western blot: Employed to analyze protein expression levels, including FASN, phosphorylated AKT, and other signaling molecules [, , , ].

- Flow cytometry: Utilized for cell cycle analysis, apoptosis assessment using Annexin V/propidium iodide staining, and other cellular assays [, , , ].

- Immunofluorescence: Used to visualize and analyze cholesterol distribution using filipin and F-actin using phalloidin [].

- Lipidomic analysis: Employed to identify and quantify changes in lipid species following Fatostatin treatment [].

ANone: The provided research abstracts primarily focus on the preclinical evaluation of Fatostatin and do not contain information regarding its environmental impact or degradation.

A: While not explicitly stated, the development of the derivative FGH10019 with improved aqueous solubility suggests that solubility might be a limiting factor for Fatostatin [].

ANone: The provided research abstracts do not offer specific details regarding the validation of analytical methods used in the studies.

ANone: The provided research abstracts focus on the scientific findings and do not include details regarding quality control and assurance procedures.

A: One study reported that Fatostatin treatment in tumor-bearing mice led to a decrease in cholesterol accumulation in the tumor microenvironment, particularly in tumor-infiltrating T lymphocytes []. This resulted in a decrease in the proportion of regulatory T cells (Tregs) and exhausted CD8+ T cells, suggesting a potential role for Fatostatin in promoting anti-tumor immunity [].

ANone: The provided abstracts do not provide specific information regarding potential interactions of Fatostatin with drug transporters.

ANone: The provided research abstracts do not provide specific details regarding the potential of Fatostatin to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research abstracts primarily focus on the in vitro and in vivo efficacy of Fatostatin. They do not contain specific information regarding its biocompatibility or biodegradability.

A: While the abstracts do not directly compare Fatostatin with alternative compounds, other SREBP inhibitors exist, such as PF-429242 and Betulin []. Additionally, several other strategies targeting lipid metabolism in cancer are being explored, including:

- FASN inhibitors: For example, C75 [].

- Statins: HMG-CoA reductase inhibitors, such as atorvastatin [].

ANone: The provided research abstracts do not contain information related to recycling or waste management of Fatostatin.

ANone: The research on Fatostatin highlights the use of various models and techniques relevant to cancer research:

- Cell culture: Use of established and primary cell lines, including cancer stem cell models [, , , , , , , , , ].

- Xenograft and syngeneic mouse models: Preclinical models for evaluating antitumor efficacy [, , ].

- Molecular biology techniques: qRT-PCR, Western blotting, siRNA knockdown experiments for studying gene and protein expression [, , , , , , ].

- Imaging techniques: Confocal microscopy for visualizing cellular processes and in vivo imaging in zebrafish models [, , ].

A: The discovery of Fatostatin as a specific SCAP inhibitor represents a significant milestone in understanding and targeting SREBP-regulated lipid metabolism [].

ANone: Research on Fatostatin highlights the intersection of several scientific disciplines, including:

- Biochemistry: Understanding the mechanism of action of Fatostatin involves studying protein-protein interactions, enzymatic activity, and lipid metabolism [, , , ].

- Cell biology: Investigating the effects of Fatostatin on cell proliferation, cell cycle progression, apoptosis, and cellular signaling pathways [, , , , , , , , ].

- Pharmacology: Evaluating the antitumor efficacy of Fatostatin in vitro and in vivo, exploring structure-activity relationships, and optimizing its pharmacological properties [, , , , ].

- Immunology: Investigating the effects of Fatostatin on the tumor microenvironment and anti-tumor immune responses [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(2-furylmethyl)-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B529248.png)

![4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-6-(pyrrolidin-1-ylmethyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B529285.png)

![5-(1H-1,3-benzodiazol-1-yl)-3-[(2-bromophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B529288.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)

![4-[[(Z)-(7-oxo-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B529604.png)

![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)

![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)